molecular formula C13H19NO B13277407 N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine

N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13277407
M. Wt: 205.30 g/mol
InChI Key: FQTKACOIBKUWHD-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a dimethylphenyl group attached to a methyloxolan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,5-dimethylaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the opening of the oxirane ring and subsequent formation of the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-methyloxolan-3-amine
  • N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine
  • N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine

Uniqueness

N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C13H19NO/c1-9-6-10(2)8-12(7-9)14-13-4-5-15-11(13)3/h6-8,11,13-14H,4-5H2,1-3H3

InChI Key

FQTKACOIBKUWHD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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